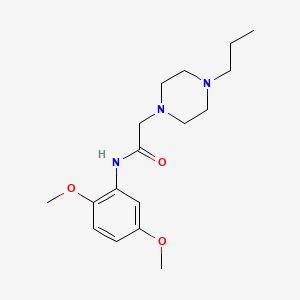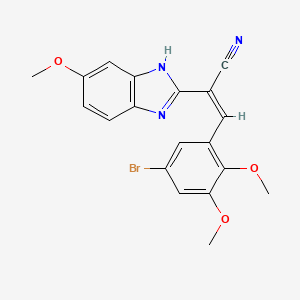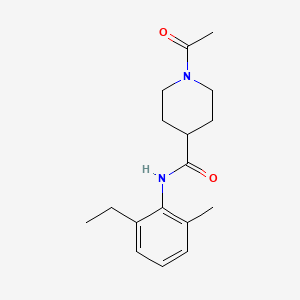
N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamide, also known as propylphenazone, is a chemical compound that belongs to the family of phenazone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and properties.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins, which are responsible for pain, fever, and inflammation. It may also work by blocking the action of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Propylphenazone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain, fever, and inflammation in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone in lab experiments is its relatively low cost and availability. It is also easily synthesized and purified. However, one limitation is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone. One area of interest is its potential use as an anti-tumor agent. Further studies are needed to determine its efficacy and safety in this application. Another area of interest is its potential use in the treatment of cardiovascular disease, due to its ability to inhibit platelet aggregation. Finally, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone can be achieved through a multi-step reaction process. The first step involves the reaction of 2,5-dimethoxyaniline with 4-propylpiperazine in the presence of a catalyst to form N-(2,5-dimethoxyphenyl)-4-propylpiperazine. This intermediate is then reacted with acetic anhydride to form N-(2,5-dimethoxyphenyl)-2-(4-propyl-1-piperazinyl)acetamideone. The final product can be purified through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
Propylphenazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess analgesic, anti-inflammatory, and antipyretic properties. It has also been studied for its potential use as an anti-tumor agent and for its ability to inhibit platelet aggregation.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-7-19-8-10-20(11-9-19)13-17(21)18-15-12-14(22-2)5-6-16(15)23-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEXKYKZVOECKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5349504.png)
![2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5349512.png)

![7-acetyl-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5349540.png)
![(4S)-4-{4-[4-(1-azepanylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5349558.png)


![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)
![N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)
![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5349604.png)